3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H23ClN4O4 and a molecular weight of 490.951 . This compound is notable for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a hydroxyphenyl group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves several steps. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the chlorobenzyl and hydroxyphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide.
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl and hydroxyphenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include:
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide . These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The unique combination of substituents in 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C26H23ClN4O4 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O4/c1-2-34-25-13-17(7-12-24(25)32)15-28-31-26(33)23-14-22(29-30-23)18-8-10-20(11-9-18)35-16-19-5-3-4-6-21(19)27/h3-15,32H,2,16H2,1H3,(H,29,30)(H,31,33)/b28-15+ |
InChI Key |
OOMFFWUSPKHTMN-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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